molecular formula C10H9NO2S B1424112 Methyl 4-methylbenzo[d]thiazole-6-carboxylate CAS No. 1190320-40-1

Methyl 4-methylbenzo[d]thiazole-6-carboxylate

Cat. No. B1424112
M. Wt: 207.25 g/mol
InChI Key: RNAFTDYJQDFPED-UHFFFAOYSA-N
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Description

“Methyl 4-methylbenzo[d]thiazole-6-carboxylate” is a chemical compound used in various scientific research applications . Its unique structure and properties make it valuable for studying the synthesis of organic compounds and investigating potential pharmaceutical uses.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-methylbenzo[d]thiazole-6-carboxylate” include a molecular weight of 207.25 . The compound should be stored sealed in dry, room temperature conditions .

Scientific Research Applications

1. Organic Electronics

  • Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
  • Method : The synthesis of thiazolo[4,5-d]thiazoles involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .
  • Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

2. Antifungal Agents

  • Application : Benzofuro[6,7-d]thiazoles, benzofuro[7,6-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones were synthesized and tested for in vitro antifungal activity against Candida, Aspergillus species and Cryptococcus neoformans .
  • Method : The synthesis of these compounds involved reactions with aryl isothiocyanates and Lawesson’s reagent .
  • Results : Many of the synthesized compounds showed potent antifungal activity. The compounds 4d, 6e and 6h completely inhibited the growth of all Candida and Aspergillus species tested at the MIC level of 6.3 µg/mL .

3. Antioxidant, Analgesic, Anti-inflammatory

  • Application : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
  • Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

4. Antimicrobial and Antifungal

  • Application : 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for antimicrobial activity against multidrug resistant strains .
  • Method : The synthesis of these compounds involved reactions with aryl isothiocyanates and Lawesson’s reagent .
  • Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

5. Neuroprotective and Anti-neuroinflammatory

  • Application : Triazole-Pyrimidine hybrids, which can contain a thiazole ring, have been synthesized and evaluated for potential neuroprotective and anti-neuroinflammatory agents .
  • Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

6. Antiviral

  • Application : Thiazole derivatives have been found to act as antiviral agents .
  • Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

7. Diuretic

  • Application : Thiazole derivatives have been found to act as diuretic agents .
  • Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

8. Anticonvulsant

  • Application : Thiazole derivatives have been found to act as anticonvulsant agents .
  • Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

Safety And Hazards

“Methyl 4-methylbenzo[d]thiazole-6-carboxylate” has associated hazard statements including H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-3-7(10(12)13-2)4-8-9(6)11-5-14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAFTDYJQDFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696630
Record name Methyl 4-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylbenzo[d]thiazole-6-carboxylate

CAS RN

1190320-40-1
Record name Methyl 4-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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